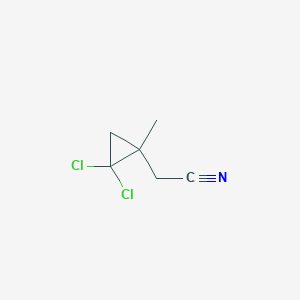

![molecular formula C16H18F3N5O3 B2804478 2,6-二甲氧基-N-((6-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)烟酰胺 CAS No. 2034421-98-0](/img/structure/B2804478.png)

2,6-二甲氧基-N-((6-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)烟酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

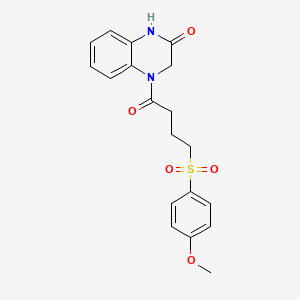

The compound “2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a type of heterocyclic compound . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolo[4,3-a]pyridine core, with various substituents attached. These include a trifluoromethyl group, a dimethoxy group, and a nicotinamide group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility, stability, melting point, boiling point, and reactivity .科学研究应用

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Sitagliptin is a potent, orally active DPP-IV inhibitor . DPP-IV is an enzyme that degrades incretin hormones, which are involved in glucose metabolism. By inhibiting DPP-IV, Sitagliptin increases the levels of incretin hormones, thereby improving glucose control .

Treatment of Type 2 Diabetes

Sitagliptin is used in the treatment of type 2 diabetes . It improves glucose tolerance by reducing blood glucose levels . This is achieved through the inhibition of DPP-IV and the subsequent upregulation of GLP-1, an incretin hormone that promotes insulin secretion .

Selectivity Over Other Proline-Selective Peptidases

Sitagliptin has excellent selectivity over other proline-selective peptidases . This means it specifically inhibits DPP-IV without significantly affecting other similar enzymes, which can reduce potential side effects .

Oral Bioavailability

Sitagliptin has good oral bioavailability . This means it is well absorbed when taken by mouth, which is beneficial for patient compliance and convenience .

5. In Vivo Efficacy in Animal Models Sitagliptin has demonstrated efficacy in animal models . This suggests it may have potential applications in other areas of research or therapeutic development .

Potential for Further Development

Sitagliptin’s properties, including its potency, selectivity, oral bioavailability, and in vivo efficacy, make it a promising candidate for further development . Researchers may explore its use in other diseases or conditions, or use it as a starting point to develop new drugs .

作用机制

Target of Action

Compounds with a triazole nucleus, such as this one, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets by forming bonds, leading to changes in the biological system.

Biochemical Pathways

Triazole compounds are known to show versatile biological activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for triazolothiadiazine and its derivatives , which may provide some insights into the potential pharmacokinetic properties of this compound.

Result of Action

Triazole compounds are known to show versatile biological activities , suggesting that this compound may have various molecular and cellular effects.

安全和危害

未来方向

属性

IUPAC Name |

2,6-dimethoxy-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3N5O3/c1-26-13-6-4-10(15(21-13)27-2)14(25)20-7-12-23-22-11-5-3-9(8-24(11)12)16(17,18)19/h4,6,9H,3,5,7-8H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIOVHNJOUCIMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)nicotinamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

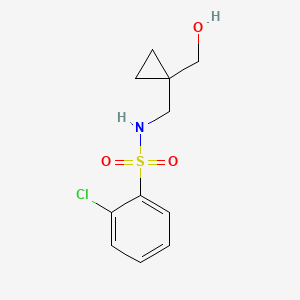

![4-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2804398.png)

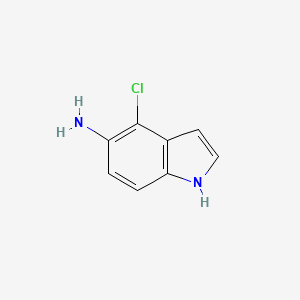

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)urea](/img/structure/B2804400.png)

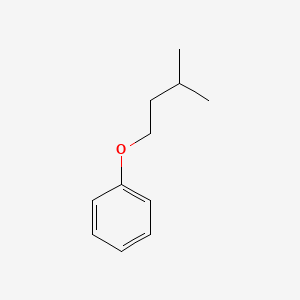

![2-(6-Ethyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2804404.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2804407.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2804410.png)

![4-[4-(benzyloxy)phenyl]-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2804415.png)

![1-(3-Chlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2804417.png)